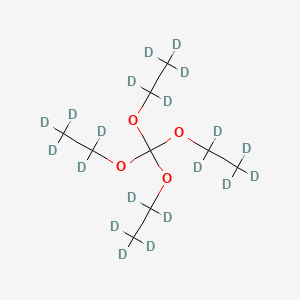

Tétraglyme-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetraglyme-d6, also known as deuterated tetraethylene glycol dimethyl ether, is a deuterated form of tetraethylene glycol dimethyl ether. It is a polar aprotic solvent with excellent chemical and thermal stability. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

Tetraglyme-d6 is widely used in scientific research due to its unique properties:

Chemistry: It serves as a solvent in various chemical reactions and processes, particularly in NMR spectroscopy due to its deuterated nature.

Biology: It is used in the preparation of biological samples for NMR studies.

Medicine: It aids in the analysis of pharmaceutical compounds.

Industry: It is employed in the production of high-performance materials and as a solvent in various industrial processes.

Mécanisme D'action

Target of Action

Tetraglyme-d6, also known as Tetraethylene glycol dimethyl ether, is a polar aprotic solvent .

Mode of Action

It is known to exhibit excellent chemical and thermal stability . This stability allows it to be used in various applications, including separation processes and high-temperature reactions .

Result of Action

It has been used in lithium-ion battery technology and combined with trifluoroethanol as a working pair for organic absorption heat pumps . This suggests that Tetraglyme-d6 may have significant effects on the physical and chemical properties of these systems.

Action Environment

The action, efficacy, and stability of Tetraglyme-d6 can be influenced by various environmental factors. For example, its high boiling point and stability make it an ideal candidate for high-temperature reactions . .

Analyse Biochimique

Biochemical Properties

Tetraglyme-d6 is known to interact with various biomolecules. For instance, it has been used as a solvent in proteomics research, indicating its potential interactions with proteins

Cellular Effects

It has been reported that Tetraglyme, the non-deuterated form of Tetraglyme-d6, can influence cell adhesion and promote selective adsorption of proteins

Temporal Effects in Laboratory Settings

Tetraglyme, the non-deuterated form, has been reported to have excellent thermal stability , which suggests that Tetraglyme-d6 may have similar properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tetraglyme-d6 involves the deuteration of tetraethylene glycol dimethyl ether. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) or other deuterated reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of Tetraglyme-d6 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure complete deuteration. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Tetraglyme-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding glycol ethers.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various reagents, depending on the desired substitution, can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycol ethers, while reduction can produce simpler ether compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetraethylene glycol dimethyl ether: The non-deuterated form, used similarly but without the benefits of deuteration in NMR spectroscopy.

Diethylene glycol dimethyl ether: A shorter chain ether with similar solvent properties but different physical characteristics.

Triethylene glycol dimethyl ether: Another related compound with intermediate chain length and properties.

Uniqueness

Tetraglyme-d6 is unique due to its deuterated nature, making it particularly valuable in NMR spectroscopy. The presence of deuterium atoms reduces background noise in NMR spectra, allowing for more accurate and detailed analysis of other compounds.

Propriétés

Numéro CAS |

1216628-15-7 |

|---|---|

Formule moléculaire |

C10H22O5 |

Poids moléculaire |

228.318 |

Nom IUPAC |

1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane |

InChI |

InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3/i1D3,2D3 |

Clé InChI |

ZUHZGEOKBKGPSW-WFGJKAKNSA-N |

SMILES |

COCCOCCOCCOCCOC |

Synonymes |

2,5,8,11,14-Pentaoxapentadecane-d6; Ansul Ether 181AT-d6; Bis[2-(2-methoxyethoxy)ethyl]ether-d6; (Dimethoxy-d6)tetraethylene Glycol; (Dimethoxy-d6)tetraglycol; E 181-d6; Hisolve MTEM-d6; Methyltetraglyme-d6; NSC 65624-d6; TEGDME-d6; Tetraethylene Gly |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl benzenesulfonate](/img/structure/B565056.png)

![3-[2-[2-[2-[2-[2-[ethoxy(fluoro)phosphoryl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B565057.png)

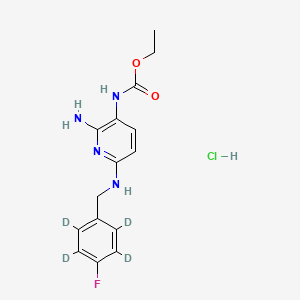

![N-[2-amino-6-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride](/img/structure/B565062.png)

![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)

![2-[(3S)-2-oxo-3-[[(2R)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B565068.png)